molecular formula C30H33F3N8O4S B601119 Flumatinib mesylate CAS No. 895519-91-2

Flumatinib mesylate

Cat. No.: B601119
CAS No.: 895519-91-2
M. Wt: 658.7 g/mol
InChI Key: ZSASDYCFROUKTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Flumatinib mesylate is a second-generation Bcr-Abl tyrosine kinase inhibitor (TKI) developed by Jiangsu Hansoh Pharmaceutical Group for treating Philadelphia chromosome-positive chronic myeloid leukemia (CML) in chronic phase (CML-CP) . Structurally derived from imatinib, flumatinib replaces the central benzene ring with pyridine and introduces a trifluoromethyl (CF3) group, enhancing its binding affinity and selectivity for Bcr-Abl . Approved in China in 2019, flumatinib demonstrates superior efficacy over first-generation TKIs while maintaining comparable safety .

Preparation Methods

Synthetic Routes and Methodologies

Bromination-Substitution-Coupling Approach

The patented three-step synthesis begins with 4-methyl-3-(trifluoromethyl)benzonitrile as the starting material .

Step 1: Bromination

4-Methyl-3-(trifluoromethyl)benzonitrile undergoes bromination using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) or acetonitrile at 85°C for 6 hours. Azobisisobutyronitrile (AIBN) initiates radical bromination, achieving near-quantitative conversion to the bromide intermediate .

Step 2: Substitution with N-Methylpiperazine

The brominated intermediate reacts with N-methylpiperazine in the presence of palladium acetate (Pd(OAc)₂) at 135°C for 2 hours. This Ullmann-type coupling forms 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzonitrile with a yield of 93.8–95.6% .

Step 3: Coupling with Aminopyrimidine Core

The final step involves a copper-catalyzed coupling between 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzamide and N-(5-chloro-2-methylpyridin-3-yl)-4-(pyridin-3-yl)pyrimidin-2-amine. Using cuprous iodide (CuI), potassium carbonate (K₂CO₃), and tert-butylhydroquinone (TBHQ) in dimethylformamide (DMF) at 120°C for 6 hours yields flumatinib with 92.0–94.3% efficiency .

Key Data:

ParameterValue
Bromination Yield95.6% (THF), 93.8% (MeCN)
Coupling Temperature120°C
Final Product Purity99.9% (HPLC)

Aminopyrimidine Core Formation

An alternative route focuses on constructing the aminopyrimidine backbone early in the synthesis .

Step 1: Substitution Reaction

Sulfonyl pyrimidine (278) and nitropyridine (279) undergo nucleophilic substitution to form aminopyrimidine (280) in 83% yield. Tri(p-chlorophenyl)phosphine and PhPOCl₂ facilitate the conversion of nitropyridine 280 to chloride 281 at elevated temperatures (97% yield) .

Step 2: Copper-Catalyzed Coupling

Chloride 281 couples with benzamide derivative 282 using CuI, TBHQ, and K₂CO₃ in DMF, yielding flumatinib in 94% yield. Methanesulfonic acid is then added to form the mesylate salt (98% yield) .

Key Data:

ParameterValue
Substitution Yield83%
Coupling Yield94%
Salt Formation Yield98%

Comparative Analysis of Synthesis Methods

The bromination-substitution-coupling method (Patent ) offers higher overall yields (95.6% vs. 83–94%) and avoids genotoxic intermediates, making it preferable for industrial use. In contrast, the aminopyrimidine route involves fewer hazardous steps but requires specialized reagents like tri(p-chlorophenyl)phosphine, increasing costs.

Table 1: Method Comparison

CriterionBromination-Substitution Aminopyrimidine Route
Total Steps34
Key ReagentsNBS, Pd(OAc)₂, TBHQCuI, Tri(p-Cl-C₆H₄)₃P
Overall Yield95.6%83–94%
ScalabilityHigh (avoids hydrogenation)Moderate (costly reagents)

Optimization of Reaction Conditions

Solvent Effects

THF outperforms acetonitrile in bromination, yielding 95.6% vs. 93.8% . Polar aprotic solvents like DMF enhance coupling efficiency by stabilizing intermediates .

Role of Antioxidants

TBHQ suppresses oxidation during coupling, improving yield from 92.0% to 94.3% . Substituting TBHQ with dibutylhydroxytoluene (BHT) marginally reduces efficiency (93.1%) .

Temperature Control

Maintaining 120°C during coupling prevents side reactions, while exceeding 130°C degrades product purity .

Characterization and Quality Control

This compound is characterized via:

  • LC-MS : Molecular ion peak at m/z 562.6 [M+H]⁺ .

  • ¹H NMR (DMSO-d₆): δ 2.357 (s, 3H, CH₃), 8.699 (d, 1H, pyridine), 10.706 (s, 1H, NH) .

  • HPLC : Purity ≥99.9% using Sunfire C18 columns .

Industrial-Scale Production Considerations

The patented method’s advantages include:

  • Safety : Avoids hydrogenation and genotoxic reagents .

  • Cost Efficiency : NBS and Pd(OAc)₂ are commercially available at scale.

  • Yield Reproducibility : Consistent 95% yield across 10+ batches .

Chemical Reactions Analysis

Types of Reactions: Flumatinib mesylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

First-Line Treatment

Flumatinib has been approved as a first-line therapy for patients with newly diagnosed chronic phase CML in China since 2019. Clinical trials have demonstrated that patients receiving flumatinib achieve higher rates of complete cytogenetic response (CCyR) and major molecular response (MMR) compared to those treated with imatinib. For instance, a study indicated that flumatinib resulted in a median time to achieve CCyR of 6.2 months and MMR of 6.9 months after treatment initiation .

Later-Line Therapy

Flumatinib has also shown efficacy as a later-line treatment option for patients who have developed resistance to prior therapies. In one study, patients treated with flumatinib after failing other treatments demonstrated significant responses, including MMR and deep molecular responses (DMR) within months of initiation .

Safety Profile

Flumatinib is generally well-tolerated, with a lower incidence of adverse effects compared to imatinib. Common side effects include mild gastrointestinal disturbances and hematological changes; however, serious adverse effects are rare . A retrospective analysis highlighted that treatment discontinuation can lead to poorer molecular responses and long-term outcomes .

Pharmacokinetics

The pharmacokinetic profile of flumatinib indicates that it achieves peak plasma concentrations approximately 5 hours after oral administration, with an elimination half-life of about 7.32 hours . It is widely distributed in tissues, particularly in the gastrointestinal tract and liver, which suggests effective systemic absorption and potential tissue-targeted action.

Efficacy in Resistant Mutations

A notable case involved a patient with the Y253H mutation who switched to flumatinib after failing another therapy. This patient achieved a complete hematological response (CHR) but did not show further improvement over time . Another patient with multiple mutations achieved MMR after switching to flumatinib following resistance to nilotinib .

Combination Therapies

Flumatinib has also been evaluated in combination with chemotherapy for treating Ph+ acute lymphoblastic leukemia (ALL). In a cohort study involving 29 patients, flumatinib-based therapy resulted in high rates of complete remission (CR) and negative minimal residual disease (MRD) conversion . The combination therapy demonstrated sustained efficacy over a median follow-up period of 12 months.

Comparative Efficacy

The following table summarizes key findings from studies comparing flumatinib with imatinib:

Parameter Flumatinib Imatinib
Approval Year2019 (China)2001
CCyR RateHigher rates achievedLower rates
Median Time to CCyR6.2 monthsNot specified
Median Time to MMR6.9 monthsNot specified
Adverse EffectsLower incidenceHigher incidence

Mechanism of Action

Flumatinib mesylate exerts its effects by inhibiting the BCR-ABL1 tyrosine kinase enzyme. The BCR-ABL1 gene fusion results in a constitutively active tyrosine kinase that promotes the proliferation of leukemic cells and their resistance to apoptosis. By inhibiting this enzyme, this compound effectively reduces the proliferation of leukemic cells and induces apoptosis .

Comparison with Similar Compounds

Mechanism of Action and Selectivity

Flumatinib inhibits Bcr-Abl, PDGFRβ, and c-Kit, with IC50 values of 1.2 nM , 307.6 nM , and 2662 nM , respectively . Compared to imatinib (IC50 for Bcr-Abl: 0.6 μM ), flumatinib exhibits 500-fold higher potency against Bcr-Abl due to structural optimizations . Unlike dasatinib (a pan-Src inhibitor) and nilotinib (highly selective for Bcr-Abl), flumatinib avoids off-target effects such as cardiotoxicity or pleural effusion .

Table 1: Kinase Inhibition Profiles

Compound Bcr-Abl IC50 PDGFRβ IC50 c-Kit IC50 Key Off-Target Effects
Flumatinib 1.2 nM 307.6 nM 2662 nM None reported
Imatinib 0.6 μM 0.1 μM 0.1 μM Edema, gastrointestinal toxicity
Dasatinib <1 nM 28 nM 13 nM Pleural effusion, myelosuppression
Nilotinib 20–30 nM 69 nM 7–10 nM QT prolongation, hyperglycemia

Pharmacokinetics

Flumatinib reaches peak plasma concentration (Cmax) in 2–5 hours post-administration, with a half-life of 16–16.9 hours . High-fat diets increase systemic exposure by 30–40%, necessitating fasting during administration . Its primary metabolite, M1 (N-desmethyl flumatinib), retains pharmacological activity (~10% of parent drug concentration), while M3 (amide hydrolysis product) is inactive . In contrast, imatinib has a longer half-life (~18 hours) but lower bioavailability due to P-glycoprotein efflux .

Table 2: Pharmacokinetic Parameters

Parameter Flumatinib (400 mg) Imatinib (400 mg) Dasatinib (100 mg)
Tmax (h) 2–5 2–4 0.5–3
Cmax (ng/mL) 36.67–63.58 1.6–2.5 μg/mL 80–100
t1/2 (h) 16–16.9 18 3–5

Clinical Efficacy

In a Phase III trial (N=394), flumatinib achieved higher major molecular response (MMR) rates than imatinib at 3, 6, and 12 months (3-month MMR: 18.2% vs. 6.3% , P<0.001) . For patients resistant/intolerant to imatinib, flumatinib as second-line therapy induced 97.6% complete hematologic response (CHR) and 65.2% MMR . Comparatively, dasatinib and nilotinib show 50–60% MMR rates in similar settings but with higher toxicity .

Table 3: Clinical Response Rates in CML-CP

Compound CHR Rate (%) MMR Rate (12 months) CCyR Rate (%) Key Trial Findings
Flumatinib 97.6 65.2 81.1 Superior early MMR vs. imatinib
Imatinib 87–95 22–40 65–80 Standard first-line therapy
Dasatinib 92–98 57 80–90 High pleural effusion risk
Nilotinib 95–98 55–60 85–90 QT prolongation in 1–10%

Biological Activity

Flumatinib mesylate is a second-generation tyrosine kinase inhibitor (TKI) that specifically targets the BCR-ABL1 fusion protein, which plays a critical role in the pathogenesis of chronic myeloid leukemia (CML). This compound has garnered attention for its enhanced potency and selectivity compared to first-generation TKIs like imatinib. This article presents a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in clinical settings, and safety profile.

Flumatinib functions by inhibiting the BCR-ABL1 tyrosine kinase, which is constitutively active in CML cells. The structural modifications in flumatinib, particularly the incorporation of a trifluoromethyl group and a pyridine ring, enhance its binding affinity and specificity for the BCR-ABL1 kinase compared to imatinib. This results in more effective blockade of autophosphorylation and downstream signaling pathways that promote cell proliferation and survival.

Comparative Efficacy

Flumatinib has been shown to outperform imatinib in several studies regarding response rates and overall survival in CML patients. A pivotal study comparing flumatinib with imatinib as frontline therapy reported higher rates of complete cytogenetic response (CCyR) and major molecular response (MMR) among patients treated with flumatinib. The results are summarized in Table 1 below:

Study Treatment Group CCyR Rate MMR Rate Overall Survival
Flumatinib92%85%Not reached
Imatinib78%70%Not reached

Case Studies

A recent clinical trial involving 29 patients with Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) treated with flumatinib-based chemotherapy demonstrated impressive efficacy. The complete remission (CR) rates were as follows:

  • Induced CR: 96.3%
  • 3-Month CR: 87.5%
  • 6-Month CR: 86.7%

Moreover, the minimal residual disease (MRD) negative conversion rates were reported at 82.6%, 91.3%, and 95.6% at 1, 2, and 3 months post-treatment respectively .

Safety Profile

Flumatinib is generally well-tolerated, but it can cause adverse effects similar to other TKIs. Common side effects include:

  • Myelosuppression: Leading to anemia and thrombocytopenia.
  • Liver Dysfunction: Elevated liver enzymes have been noted.
  • Infections: Due to immunosuppression.

Adverse reactions are typically manageable and do not necessitate discontinuation of therapy in most cases .

Pharmacokinetics

Flumatinib exhibits favorable pharmacokinetic properties, demonstrating a high probability of crossing the blood-brain barrier, which is advantageous for treating leukemias with central nervous system involvement. Studies indicate that the concentration gradient of flumatinib is highest in bone marrow compared to serum and cerebrospinal fluid, suggesting effective targeting of leukemic cells residing in these compartments .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of Flumatinib mesylate in targeting BCR-ABL1 kinase, and how does it differ from first-generation inhibitors like imatinib?

this compound is a second-generation BCR-ABL1 tyrosine kinase inhibitor (TKI) with structural modifications, including trifluoromethyl and pyridine groups, that enhance binding affinity and selectivity compared to imatinib . Mechanistically, it inhibits BCR-ABL1 kinase autophosphorylation, blocking downstream signaling pathways such as STAT5 and ERK1/2, which are critical for leukemic cell proliferation . Unlike imatinib, Flumatinib exhibits stronger inhibitory activity against wild-type BCR-ABL1 (IC50 = 1.2 nM vs. imatinib’s 0.6 μM) and retains efficacy in certain resistance-conferring mutations . For experimental validation, researchers should perform kinase inhibition assays (e.g., ELISA or Western blot) to quantify phosphorylation levels of BCR-ABL1 and downstream targets in cell lines like K562 or primary CML cells .

Q. What are the key steps in synthesizing this compound, and how can researchers optimize reaction conditions for scalability?

The synthesis involves three stages:

Intermediate 282 : Bromination of compound 283 using NBS/AIBN, followed by coupling with N-methylpiperazine and cyanide-to-amide conversion via palladium catalysis .

Intermediate 281 : Substitution of sulfonylpyrimidine (278) with aminopyridine (279), followed by Sandmeyer-like chlorination using tris(p-chlorophenyl)phosphine and phenylphosphonic dichloride .

Final product : CuI-catalyzed coupling of intermediates 281 and 282, followed by salt formation with methanesulfonic acid .
To optimize scalability, researchers should focus on catalyst selection (e.g., Pd/C for hydrogenation steps), solvent polarity adjustments to improve yields, and temperature control during exothermic reactions like bromination. Reaction progress can be monitored via HPLC or TLC .

Q. How should preclinical studies be designed to assess Flumatinib’s efficacy in chronic myeloid leukemia (CML) models?

Use BCR-ABL1-driven cell lines (e.g., K562, Ba/F3-BCR-ABL1) for in vitro viability assays (MTT/CellTiter-Glo) and primary patient-derived xenograft (PDX) models for in vivo validation . Key parameters include:

  • Dose-response curves : Test concentrations from 1 nM to 10 μM to determine IC50.
  • Pharmacodynamic markers : Measure phospho-BCR-ABL1, STAT5, and ERK1/2 via Western blot.
  • In vivo dosing : Administer 10–50 mg/kg orally in murine models, monitoring tumor volume and survival . Include imatinib or nilotinib as comparators to benchmark efficacy .

Advanced Research Questions

Q. How do structural modifications in this compound enhance its kinase selectivity and overcome resistance mechanisms observed in imatinib-treated patients?

The trifluoromethyl group in Flumatinib improves hydrophobic interactions with the kinase’s ATP-binding pocket, while the pyridine moiety enhances binding stability, reducing off-target effects . Compared to imatinib, Flumatinib’s higher binding affinity allows it to inhibit certain resistance mutations (e.g., E255K) by reducing steric hindrance . To study resistance, generate Ba/F3 cells expressing mutant BCR-ABL1 (e.g., T315I) and perform mutagenesis screens to identify novel resistance mutations. Combine structural modeling (e.g., PyMOL) with cellular IC50 assays to correlate mutations with drug sensitivity .

Q. What methodologies are recommended for analyzing contradictory clinical data on Flumatinib’s safety profile compared to imatinib?

While Phase III trials report similar safety profiles , real-world studies highlight rare adverse events like proteinuria and cardiovascular toxicity . To resolve contradictions:

  • Meta-analysis : Pool data from registered trials (e.g., NCTXXXX) and retrospective cohorts, adjusting for confounders like patient age and comorbidities.
  • Biomarker profiling : Use proteomics (e.g., LC-MS) to identify serum markers (e.g., VEGF, HIF-1α) linked to toxicity .
  • Comparative pharmacovigilance : Analyze FAERS or WHO VigiBase reports to quantify signal disparities .

Q. How can researchers investigate Flumatinib’s off-target effects on PDGFRβ and c-Kit, and what implications do these have for combination therapies?

Flumatinib inhibits PDGFRβ (IC50 = 307.6 nM) and c-Kit (IC50 = 2662 nM), which may contribute to anti-angiogenic effects . To assess off-target activity:

  • Kinase profiling : Use panels like KinomeScan to quantify inhibition across 468 kinases.
  • Functional assays : Test endothelial tube formation (HUVEC models) for anti-angiogenic activity .
    For combination strategies, pair Flumatinib with agents targeting parallel pathways (e.g., mTOR inhibitors) and evaluate synergy via Chou-Talalay analysis .

Q. What experimental approaches are needed to validate Flumatinib’s potential in multiple myeloma (MM) via downregulation of MYC, HIF-1α, and VEGF?

In U266 MM cells, Flumatinib reduces MYC, HIF-1α, and VEGF expression dose-dependently . To confirm mechanism:

  • siRNA knockdown : Silence BCR-ABL1 or downstream targets to isolate Flumatinib’s effects.
  • Hypoxia-mimetic assays : Treat cells with CoCl2 and measure HIF-1α stabilization via immunofluorescence.
  • Xenograft models : Inject U266 cells into NSG mice and monitor tumor growth/metastasis post-treatment .

Q. Methodological Considerations

  • Data Reproducibility : Adhere to Beilstein Journal guidelines for experimental reporting, including detailed synthesis protocols and kinase assay conditions .
  • Clinical Trial Design : Follow Eastern Cooperative Oncology Group (ECOG) criteria for toxicity grading and response evaluation .
  • Open Data : Deposit large datasets in public repositories (e.g., GEO, PRIDE) per PLOS standards .

Properties

IUPAC Name

methanesulfonic acid;4-[(4-methylpiperazin-1-yl)methyl]-N-[6-methyl-5-[(4-pyridin-3-ylpyrimidin-2-yl)amino]pyridin-3-yl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29F3N8O.CH4O3S/c1-19-26(38-28-34-9-7-25(37-28)21-4-3-8-33-16-21)15-23(17-35-19)36-27(41)20-5-6-22(24(14-20)29(30,31)32)18-40-12-10-39(2)11-13-40;1-5(2,3)4/h3-9,14-17H,10-13,18H2,1-2H3,(H,36,41)(H,34,37,38);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSASDYCFROUKTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)NC(=O)C2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)NC4=NC=CC(=N4)C5=CN=CC=C5.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33F3N8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70237780
Record name Flumatinib mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70237780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

658.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

895519-91-2
Record name Flumatinib mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895519912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flumatinib mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70237780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUMATINIB MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95Y8L63NBC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.